REACTION_CXSMILES
|
[Br:1][CH:2]1[N:6](C(C)C)[C:5]([C:10]([OH:12])=O)=[CH:4][S:3]1.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH:25]([NH2:28])([CH3:27])[CH3:26]>>[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:10]([NH:28][CH:25]([CH3:27])[CH3:26])=[O:12])[N:6]=1
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Name
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2-bromo-N-(1-methylethyl)-1,3-thiazole-4-carboxylic acid
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Quantity
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0.77 g
|
Type
|
reactant
|
Smiles
|
BrC1SC=C(N1C(C)C)C(=O)O
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
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C(C)(C)N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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BrC=1SC=C(N1)C(=O)NC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |